1,3-Diethoxy-2-fluoro-4-iodobenzene
Description
Contextualization within Functionalized Halogenated Arenes Chemistry
Functionalized halogenated arenes are aromatic compounds bearing one or more halogen atoms alongside other functional groups. wiley-vch.de These molecules are central to a myriad of chemical transformations, most notably as coupling partners in transition metal-catalyzed cross-coupling reactions. The nature and position of the halogen and other substituents on the aromatic ring profoundly influence the molecule's reactivity, selectivity, and physical properties. The presence of both a fluorine and an iodine atom in 1,3-Diethoxy-2-fluoro-4-iodobenzene, along with two activating ethoxy groups, creates a unique electronic and steric environment, setting it apart from simpler halogenated benzenes.
Significance as a Versatile Synthetic Intermediate in Advanced Organic Synthesis
The true value of this compound lies in its potential as a versatile synthetic intermediate. The iodine atom, being the most reactive of the common halogens in oxidative addition to transition metals, serves as a prime handle for introducing a wide array of substituents through reactions like the Suzuki, Heck, and Sonogashira couplings. wikipedia.org The fluorine atom and the diethoxy substitution pattern offer means to fine-tune the electronic properties and solubility of resulting molecules, which is of particular importance in materials science and medicinal chemistry.
Evolution of Research Themes and Methodological Advancements Pertaining to Diethoxyfluoroiodobenzene Derivatives
While specific research on this compound is not extensively documented in publicly available literature, the broader field of synthesizing polysubstituted aromatic compounds has seen significant advancements. The development of regioselective C-H functionalization and directed ortho-metalation techniques has provided new avenues for the synthesis of complex arenes. The synthesis of analogous compounds, such as 4-bromo-1-fluoro-2-iodobenzene, often proceeds via a Sandmeyer-type reaction from a corresponding substituted aniline (B41778), suggesting a plausible synthetic route for this compound.
Identification of Key Research Directions and Challenges in this compound Chemistry
The primary challenge in the chemistry of this compound is the development of a robust and scalable synthetic protocol. While a multi-step synthesis from a commercially available precursor is conceivable, optimizing reaction conditions to achieve high yields and purity remains a key research objective. Future research will likely focus on exploring the differential reactivity of the C-I and C-F bonds, enabling sequential and site-selective functionalization. This would unlock the full potential of this building block for the synthesis of novel liquid crystals, polymers, and biologically active compounds.
Physicochemical Properties and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C10H12FIO2 |
| Molecular Weight | 326.10 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated to be > 250 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), ethyl acetate (B1210297), and THF |
| Spectroscopic Data | Expected Chemical Shifts / Signals |
| ¹H NMR | Signals corresponding to the ethoxy groups (triplet and quartet) and aromatic protons. The chemical shifts of the aromatic protons would be influenced by the fluorine, iodine, and ethoxy substituents. |
| ¹³C NMR | Signals for the aromatic carbons, with the carbon attached to iodine showing a characteristic low-field shift and the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. Signals for the ethoxy carbons would also be present. |
| ¹⁹F NMR | A singlet corresponding to the single fluorine atom on the aromatic ring. |
| Mass Spectrometry | A molecular ion peak at m/z = 326.10, along with characteristic fragmentation patterns. |
Detailed Research Findings on the Reactivity and Synthetic Applications
While specific research on this compound is limited, its reactivity can be inferred from the behavior of similarly functionalized iodoarenes.
Cross-Coupling Reactions
The carbon-iodine bond is the most reactive site for cross-coupling reactions.
Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a biaryl compound. The ethoxy and fluoro substituents would influence the electronic properties of the resulting biaryl.
Heck Reaction: Palladium-catalyzed reaction with an alkene would lead to the formation of a substituted alkene. wikipedia.org The regioselectivity of the addition would be influenced by the steric and electronic nature of the alkene.
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst system would provide access to arylethynyl derivatives.
Other Potential Transformations
Metal-Halogen Exchange: Treatment with a strong organolithium or Grignard reagent could lead to a lithium or magnesium derivative, which could then be reacted with various electrophiles.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom might render the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although the electron-donating ethoxy groups would likely disfavor this pathway.
Structure
3D Structure
Properties
CAS No. |
1208076-33-8 |
|---|---|
Molecular Formula |
C10H12FIO2 |
Molecular Weight |
310.10 g/mol |
IUPAC Name |
1,3-diethoxy-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C10H12FIO2/c1-3-13-8-6-5-7(12)10(9(8)11)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
MAWGRVWSSNBKBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)I)OCC)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1,3 Diethoxy 2 Fluoro 4 Iodobenzene in Diverse Organic Transformations
Transition Metal-Catalyzed Cross-Coupling Reactions of 1,3-Diethoxy-2-fluoro-4-iodobenzene
The presence of iodo and fluoro substituents on the benzene (B151609) ring of this compound, along with the activating diethoxy groups, makes it a versatile substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been extensively utilized to selectively functionalize the C-I bond of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are highly effective in promoting the selective activation of the carbon-iodine bond over the more stable carbon-fluorine bond in this compound. This selectivity is crucial for its use as a building block in the synthesis of highly functionalized aromatic compounds.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.orgorganic-chemistry.org In the case of this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The reaction conditions for the Suzuki-Miyaura coupling of this compound typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of these components can significantly influence the reaction's efficiency and yield.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 70 | 88 |
This is a representative table based on typical conditions for Suzuki-Miyaura reactions and may not reflect specific experimental results for this exact compound.
The reaction demonstrates good functional group tolerance and generally proceeds with high yields, making it a valuable tool for the synthesis of complex biaryl structures containing the 2,6-diethoxy-3-fluorophenyl moiety. nih.gov
The Stille coupling provides an alternative method for carbon-carbon bond formation, utilizing organotin reagents. researchgate.net This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. For this compound, the Stille coupling enables the introduction of alkyl, vinyl, aryl, and alkynyl groups.
The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation with the organotin reagent, and reductive elimination. A key advantage of the Stille reaction is that it does not typically require a base, which can be beneficial for substrates with base-sensitive functional groups. researchgate.net
Table 2: Typical Conditions for Stille Coupling of this compound
| Entry | Organotin Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 85 |
| 2 | Tributyl(vinyl)tin | PdCl₂(AsPh₃)₂ (3) | - | THF | 65 | 90 |
| 3 | Trimethyl(phenylethynyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | NMP | 80 | 88 |
This is a representative table based on typical conditions for Stille reactions and may not reflect specific experimental results for this exact compound.
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, usually an amine which can also serve as the solvent. wikipedia.orgorganic-chemistry.org
For this compound, the Sonogashira coupling provides a direct route to 4-alkynyl-1,3-diethoxy-2-fluorobenzene derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials. libretexts.orgnih.gov The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the aryl iodide. wikipedia.org
Table 3: Illustrative Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 93 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH | DMF | RT | 95 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 80 | 89 |
This is a representative table based on typical conditions for Sonogashira reactions and may not reflect specific experimental results for this exact compound.
Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain contexts to avoid issues related to the toxicity or interference of copper. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org
When applied to this compound, the Buchwald-Hartwig amination enables the introduction of a variety of primary and secondary amines at the 4-position. The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is often critical for achieving high yields, especially with challenging substrates. wikipedia.orgresearchgate.net
Table 4: General Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 91 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 87 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 90 | 85 |
This is a representative table based on typical conditions for Buchwald-Hartwig amination and may not reflect specific experimental results for this exact compound.
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org
In the context of this compound, the Heck reaction allows for the introduction of a vinyl group at the 4-position, leading to the formation of stilbene-like structures. The reaction mechanism involves the oxidative addition of the aryl iodide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orglibretexts.org The regioselectivity of the reaction is a key aspect, with arylation typically occurring at the less substituted carbon of the alkene double bond. mdpi.comnih.gov
Table 5: Exemplary Conditions for the Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 88 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 92 |
| 3 | 1-Octene | Pd₂(dba)₃ (1) | PPh₃ (4) | NaOAc | DMA | 120 | 80 |
This is a representative table based on typical conditions for Heck reactions and may not reflect specific experimental results for this exact compound.
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a powerful and widely utilized carbon-carbon bond-forming reaction that couples organic halides with organozinc compounds, catalyzed by nickel or palladium complexes. byjus.comwikipedia.org For a substrate such as this compound, the reaction is exclusively initiated at the carbon-iodine bond, which is the most reactive site for oxidative addition by a palladium(0) catalyst.
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-I bond of this compound to form a Pd(II)-aryl intermediate. This is followed by transmetalation with an organozinc reagent (R-ZnX), where the organic group (R) is transferred to the palladium center, displacing the halide. wikipedia.orgrsc.org The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired C-C coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
Organozinc reagents are notable for their high functional group tolerance and reactivity. researchgate.netnih.gov They can be prepared from organic halides and activated zinc metal, sometimes with the aid of lithium salts to solubilize intermediates, or generated in situ for one-pot procedures. wikipedia.orgnih.govescholarship.org The Negishi coupling's broad scope allows for the coupling of sp-, sp2-, and sp3-hybridized carbon centers, making it a valuable tool for complex molecule synthesis. rsc.org
Below is a table illustrating typical conditions for the Negishi coupling of a substituted aryl iodide like this compound.
Table 1: Representative Conditions for Negishi Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ (5%) | - | THF | 65 °C | 4-Phenyl-1,3-diethoxy-2-fluorobenzene |
| Ethylzinc bromide | PdCl₂(dppf) (3%) | - | Dioxane | 80 °C | 4-Ethyl-1,3-diethoxy-2-fluorobenzene |
Copper-Catalyzed Coupling Reactions
Ullmann-Type Coupling Reactions
The Ullmann reaction is a classic copper-catalyzed method for forming aryl-aryl or aryl-heteroatom bonds. wikipedia.org The "classic" reaction involves the homocoupling of two aryl halide molecules in the presence of copper metal at high temperatures to form a symmetric biaryl. byjus.comorganic-chemistry.org "Ullmann-type" reactions, or Ullmann condensations, are more general and describe the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, to form C-O, C-N, or C-S bonds, respectively. organic-chemistry.org
The mechanism is believed to involve copper(I) as the active catalytic species. byjus.com In a C-O coupling, the cycle may involve the formation of a copper(I) alkoxide, followed by oxidative addition of the aryl iodide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst. organic-chemistry.orgmdpi.com While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands, such as N,N-dimethylglycine or diamines, which allow the reactions to proceed at lower temperatures with improved yields and functional group tolerance. organic-chemistry.orgnih.gov
For this compound, an Ullmann homocoupling would produce a symmetric tetraethoxydifluorobiphenyl, while a coupling with a phenol (B47542) would yield a functionalized diaryl ether.
Table 3: Examples of Ullmann-Type Reactions
| Reaction Type | Nucleophile | Catalyst (mol%) | Base | Solvent | Product |
|---|---|---|---|---|---|
| Homocoupling | - | Cu powder (150%) | - | DMF, 150°C | 4,4'-Bis(1,3-diethoxy-2-fluoro)biphenyl |
Copper-Mediated N-Arylation of Heterocycles
Copper-catalyzed N-arylation is a cornerstone of synthetic chemistry for constructing C-N bonds, which are prevalent in pharmaceuticals and materials science. nih.govmdpi.com This reaction allows for the coupling of aryl halides, including this compound, with a wide variety of nitrogen nucleophiles such as amines, amides, and N-heterocycles (e.g., imidazoles, pyrazoles). mdpi.comnih.gov
Modern protocols typically employ a Cu(I) salt, such as CuI, a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and often a ligand to facilitate the reaction under milder conditions. nih.govnih.govacs.org Ligand-free systems have also been developed and are effective in certain cases. nih.govacs.org The reaction is tolerant of numerous functional groups, including esters, nitriles, and hydroxyls, making it suitable for late-stage functionalization. nih.govacs.org The mechanism is generally accepted to proceed via a Cu(I)/Cu(III) cycle, initiated by oxidative addition of the aryl iodide to the copper center. mdpi.comacs.org
Table 4: Representative Conditions for Copper-Mediated N-Arylation
| N-Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Imidazole | CuI (10%) | - | K₂CO₃ | DMSO | 120 °C |
| Piperidine | CuI (5%) | L-Proline (20%) | Cs₂CO₃ | Dioxane | 110 °C |
Catalyst Development and Ligand Design for this compound Transformations
The successful application of cross-coupling reactions to complex substrates like this compound heavily relies on the continuous development of catalysts and ligands.
For Palladium-Catalyzed Transformations: Ligand design has been instrumental in advancing palladium catalysis. Early systems used simple triphenylphosphine (B44618) ligands, but the transformation of electron-rich or sterically hindered aryl halides necessitated the development of more sophisticated ligands. Bulky, electron-rich alkylphosphine ligands (e.g., P(t-Bu)₃) and a wide array of biarylphosphine ligands (e.g., SPhos, XPhos) have been engineered to accelerate the rate-limiting steps of oxidative addition and reductive elimination, leading to higher turnover numbers and broader substrate scope. youtube.comrsc.org For a polysubstituted, electron-rich substrate like this compound, these advanced ligands are crucial for achieving efficient coupling.
For Copper-Catalyzed Transformations: The evolution of copper catalysis has been marked by the transition from stoichiometric, high-temperature reactions to milder, catalytic processes enabled by ligands. nih.gov The discovery that simple, inexpensive ligands such as amino acids (e.g., L-proline, N,N-dimethylglycine) and diamines (e.g., N,N'-dimethylethylenediamine) could dramatically accelerate Ullmann-type couplings was a major breakthrough. organic-chemistry.orgnih.govacs.orgnih.gov These ligands are thought to stabilize the copper catalyst, prevent aggregation, and facilitate the key steps of the catalytic cycle. The choice of ligand, base, and solvent system is critical and must be optimized to achieve high efficiency and selectivity for a given transformation. acs.orgacs.org More recently, dendritic phosphorus ligands have also been shown to enhance the catalytic activity of copper in arylation reactions. nih.gov
Table 6: Selected Catalyst/Ligand Systems for Transformations of Substituted Aryl Iodides
| Transformation | Metal | Catalyst Source | Ligand Type | Example Ligands |
|---|---|---|---|---|
| Negishi Coupling | Palladium | Pd(0) or Pd(II) precatalyst | Phosphine | PPh₃, P(t-Bu)₃, SPhos, dppf |
| Ullmann C-O/C-N | Copper | CuI, Cu₂O, Cu powder | Amino Acid / Diamine | L-Proline, N,N-Dimethylglycine, N,N'-Dimethylethylenediamine |
Halogen Dance Reactions Involving Fluoroiodobenzene Derivatives
The halogen dance (HD) reaction is a base-catalyzed intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement is a powerful synthetic tool, providing access to substituted aromatic compounds that may be difficult to prepare via conventional methods. rsc.orgresearchgate.netclockss.org The driving force behind the halogen dance is the formation of a more stable organometallic intermediate. ic.ac.uk
Mechanistic Pathways of Halogen Migration
The mechanism of the halogen dance reaction has been a subject of extensive study and is understood to proceed through a series of reversible steps. ias.ac.inresearchgate.net The currently accepted mechanism involves the following key events: wikipedia.orgresearchgate.net
Deprotonation/Metal-Halogen Exchange: The reaction is initiated by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), which either deprotonates the aromatic ring at a position ortho to a halogen or undergoes a metal-halogen exchange to form an aryllithium intermediate. wikipedia.orgic.ac.uk
Halogen Migration: The aryllithium intermediate can then abstract a halogen from another molecule of the starting material or another halogenated species present in the reaction mixture. This results in the formation of a new aryllithium species and a dihalogenated compound. wikipedia.org
Propagation: The newly formed aryllithium species can continue the chain by reacting with another molecule of the starting material, leading to the migration of the halogen across the aromatic ring. wikipedia.org
Termination: The reaction sequence terminates upon quenching with an electrophile or by protonation to yield the rearranged product.
Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these mechanistic pathways. researchgate.netwhiterose.ac.uk These studies have proposed the involvement of bridged transition states, such as bromo- or iodo-bridged transition states, in the halogen migration step. researchgate.netias.ac.inresearchgate.net The relative energies of the various possible intermediates and transition states determine the most favorable reaction pathway. ias.ac.in
Base-Catalyzed Halogen Dance in Polyhalogenated Arenes
The halogen dance reaction is particularly prevalent and synthetically useful in polyhalogenated arenes. researchgate.net In these systems, the presence of multiple halogens can influence the acidity of the ring protons and the stability of the resulting aryllithium intermediates. researchgate.net The choice of base is crucial in initiating the reaction. Strong, non-nucleophilic bases like LDA are commonly employed to deprotonate the ring or induce a halogen-metal exchange. wikipedia.orgic.ac.uk
The reaction proceeds via a cascade-like pattern of isomerization and disproportionation steps. ias.ac.inresearchgate.net The regiochemical outcome is dictated by the thermodynamic stability of the final aryllithium species, with the lithium atom preferentially residing at the most acidic position. ic.ac.uk In some cases, fully halogenated compounds can act as catalysts, facilitating the halogen migration by serving as a source of electrophilic halogen. ias.ac.in The order of reagent addition can also be manipulated to either promote or suppress the halogen dance. Gradual addition of the base favors the rearrangement, while adding the substrate to a solution of the base leads to rapid metalation without significant migration. wikipedia.org
Regiocontrol in Halogen Dance Rearrangements
Achieving regiocontrol in halogen dance reactions is a significant challenge and a key area of research. kobe-u.ac.jprsc.orgresearchgate.net The final position of the migrating halogen is determined by the relative stability of the possible aryllithium intermediates. ic.ac.uk Several factors can be exploited to direct the halogen to a specific position:
Directing Groups: The presence of directing groups on the aromatic ring can influence the site of initial deprotonation and the stability of the subsequent aryllithium intermediates. Both electron-donating and electron-withdrawing groups can be utilized to control the regioselectivity. clockss.orgresearchgate.net
Reaction Conditions: The choice of base, solvent, temperature, and reaction time can all impact the equilibrium between different aryllithium species and thus the final product distribution. researchgate.net
Substituent Effects: The nature of the substituents on the aromatic ring can have a profound effect on the regiochemical outcome of the halogen dance. For instance, in pyrrole (B145914) systems, an N,N-dimethylsulfamoyl group has been shown to be particularly effective in facilitating the interconversion of isomeric dibromopyrrolyllithiums, allowing for regiocontrolled synthesis. kobe-u.ac.jprsc.org
By carefully controlling these parameters, the halogen dance can be a highly selective transformation for the synthesis of specific regioisomers of polyhalogenated aromatic compounds. kobe-u.ac.jprsc.orgresearchgate.net
Electrophilic Aromatic Substitution (EAS) on Diethoxyfluorobenzene Derivatives
Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. solubilityofthings.com The reactivity and orientation of EAS reactions are governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.comlibretexts.org
In diethoxyfluorobenzene derivatives, the ethoxy groups (-OEt) are activating, ortho-, para-directing groups due to their strong +M (mesomeric) effect, which donates electron density to the aromatic ring through resonance, and a weaker -I (inductive) effect. The fluorine atom, on the other hand, is a deactivating, ortho-, para-directing group. Its strong -I effect withdraws electron density from the ring, making it less reactive than benzene, but its +M effect directs incoming electrophiles to the ortho and para positions. libretexts.org
The interplay of these directing effects determines the regiochemical outcome of EAS reactions on diethoxyfluorobenzene derivatives. The powerful activating effect of the two ethoxy groups generally dominates, directing the incoming electrophile to the positions ortho and para to them. However, the position of the fluorine atom and steric hindrance can also play a significant role in determining the final product distribution.
Common EAS reactions include: solubilityofthings.comyoutube.comlibretexts.org
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.
Nucleophilic Aromatic Substitution (SNAr) Involving this compound
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups on the ring. nih.gov
Directed Nucleophilic Displacement of Halogens
In polyhalogenated aromatic compounds, the relative reactivity of the different halogens towards nucleophilic displacement can be controlled. rsc.orglookchem.com The order of reactivity for displacement in SNAr reactions is generally F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate Meisenheimer complex. lookchem.com However, the strength of the carbon-halogen bond (C-I < C-Br < C-Cl < C-F) can also influence reactivity, particularly in cases where bond-breaking is part of the rate-determining step. researchgate.net
In the case of this compound, the presence of two activating ethoxy groups makes the ring electron-rich, which generally disfavors classical SNAr reactions. However, specific reaction conditions or the use of certain catalysts can promote nucleophilic substitution. nih.gov
The relative lability of the fluorine and iodine atoms towards nucleophilic displacement is a key consideration. The C-F bond is significantly stronger than the C-I bond. Therefore, under conditions that favor cleavage of the weaker bond, the iodine atom would be preferentially displaced. Conversely, under conditions where the formation of the Meisenheimer complex is rate-determining, the fluorine atom might be more susceptible to attack due to its higher electronegativity.
Recent advances have demonstrated the use of photoredox catalysis to enable the SNAr of unactivated fluoroarenes. nih.gov Such methods could potentially be applied to selectively displace the fluorine atom in this compound.
Furthermore, cross-coupling reactions, which proceed through different mechanisms than SNAr, offer another avenue for the selective functionalization of polyhalogenated arenes. nih.govnih.gov In these reactions, the site of reaction is often determined by factors such as bond dissociation energies and the steric environment around the halogen, which would favor reaction at the C-I bond.
Applications of 1,3 Diethoxy 2 Fluoro 4 Iodobenzene As a Chemical Building Block in Advanced Synthesis
Construction of Complex Polyaromatic and Heterocyclic Frameworks
There is no available data to suggest that 1,3-Diethoxy-2-fluoro-4-iodobenzene has been utilized in the synthesis of complex polyaromatic or heterocyclic frameworks. General methodologies for such constructions often rely on versatile building blocks, but this particular compound does not appear to be a preferred or documented substrate.
Synthesis of Spiro-Cyclic Systems
Similarly, a thorough search did not yield any instances of this compound being employed in the synthesis of spiro-cyclic systems. The creation of these intricate three-dimensional structures typically involves specific precursors and reaction pathways, none of which have been described with this starting material.
Modular Assembly of Biaryl and Polyaryl Compounds
The modular assembly of biaryl and polyaryl compounds frequently utilizes aryl halides in cross-coupling reactions. While this compound possesses an iodo-group suitable for such transformations (e.g., Suzuki, Stille, or Heck couplings), no specific examples of its use to create biaryl or polyaryl structures are documented. Research in this area tends to focus on more readily available or synthetically advantageous starting materials.
Precursor for the Synthesis of Highly Functionalized Molecules
The potential of this compound as a precursor for highly functionalized molecules has not been realized in any published research. The combination of ethoxy, fluoro, and iodo groups could theoretically allow for sequential and regioselective functionalization. However, the scientific community has not reported any such synthetic routes or the preparation of highly functionalized molecules derived from this compound.
Role in the Development of Diverse Organic Scaffolds and Chemical Probes
The development of novel organic scaffolds and chemical probes is a dynamic area of chemical research. However, this compound has not been identified as a key building block in these endeavors. There are no reports of its incorporation into diverse molecular scaffolds or its use as a foundation for the synthesis of chemical probes for biological or materials science applications.
Computational Chemistry and Theoretical Investigations of 1,3 Diethoxy 2 Fluoro 4 Iodobenzene
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the molecule's stability, reactivity, and spectroscopic characteristics. For a molecule like 1,3-diethoxy-2-fluoro-4-iodobenzene, DFT studies would provide a foundational understanding of its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgacs.org The energies and spatial distributions of these orbitals are crucial for predicting how a molecule will interact with other reagents.
For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, influenced by the electron-donating ethoxy groups. The LUMO, conversely, is likely to be centered on the carbon-iodine (C-I) bond, specifically the σ* antibonding orbital, making this site susceptible to nucleophilic attack or oxidative addition.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The substitution pattern on the benzene (B151609) ring—with two electron-donating ethoxy groups and two electron-withdrawing halogens (fluorine and iodine)—creates a complex electronic environment that would be precisely detailed by FMO analysis.
To illustrate the type of data obtained from FMO analysis, the following table presents calculated HOMO and LUMO energies for a related, simpler molecule, 4-fluoroiodobenzene.
| Molecular Orbital | Energy (eV) |
| HOMO | -9.32 |
| LUMO | -0.98 |
| HOMO-LUMO Gap | 8.34 |
This is illustrative data for 4-fluoroiodobenzene and not this compound.
An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas, susceptible to nucleophilic attack.
For this compound, the ESP map would be expected to show:
Negative Potential: Concentrated around the oxygen atoms of the ethoxy groups and the fluorine atom, due to their high electronegativity.
Positive or Near-Zero Potential: On the aromatic ring's hydrogen atoms and the ethyl groups.
A Region of Positive Potential (σ-hole): A key feature would be the area of positive electrostatic potential on the outer surface of the iodine atom, along the extension of the C-I bond. This "σ-hole" is a well-documented phenomenon for halogens and makes the iodine atom an electrophilic center, capable of forming halogen bonds or interacting with nucleophiles.
Understanding the ESP map is crucial for predicting non-covalent interactions and the initial sites of reaction.
From the outputs of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity and stability of this compound. These descriptors provide a more quantitative picture than qualitative analysis alone.
| Descriptor | Definition | Significance for Reactivity |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. A lower value indicates a greater propensity to act as an electron donor. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. A higher value suggests a greater ability to act as an electron acceptor. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger value indicates greater stability and lower reactivity. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness. A higher value indicates greater reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. |
These descriptors would allow for a detailed comparison of the reactivity of this compound with other related aromatic compounds.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states. For this compound, a key area of investigation would be its participation in metal-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry.
By mapping the potential energy surface of a reaction, computational methods can locate the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
For a reaction involving this compound, such as a Suzuki or Sonogashira coupling, DFT calculations would be used to:
Optimize the geometries of all reactants, intermediates, transition states, and products.
Calculate the corresponding energies to construct a complete reaction profile.
Use frequency calculations to confirm that transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
This analysis would reveal the rate-determining step of the reaction and provide insights into how the substituents (ethoxy, fluoro) influence the energy barriers.
The catalytic cycle of many cross-coupling reactions involving aryl halides proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: This is often the initial and rate-determining step, where the aryl halide reacts with a low-valent metal catalyst (e.g., Pd(0)). The C-I bond of this compound would cleave and add to the metal center, forming a new organometallic complex (e.g., a Pd(II) species). Computational studies would model the transition state for this step, revealing the influence of the electronic properties of the aryl halide on the reaction barrier. The electron-rich nature of the di-ethoxy substituted ring might facilitate this step compared to less substituted iodobenzenes.
Transmetalation: In this step, the organic group from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the metal center, displacing the halide. The modeling would focus on the coordination of the incoming reagent and the subsequent ligand exchange.
Reductive Elimination: This is the final step where the two organic groups on the metal center couple and are eliminated from the metal, forming the new C-C bond and regenerating the low-valent metal catalyst. The energy barrier for this step would also be calculated to complete the catalytic cycle profile.
Through detailed computational modeling of these pathways, a comprehensive understanding of the role of this compound in such synthetic transformations can be achieved, guiding the optimization of reaction conditions and the design of new catalysts.
Computational Insights into Regioselectivity and Stereoselectivity
There is no available research data detailing computational investigations into the regioselectivity and stereoselectivity of reactions involving this compound.
Molecular Dynamics and Conformational Analysis of this compound Derivatives
There is no available research data from molecular dynamics simulations or conformational analysis specifically for derivatives of this compound.
Advanced Analytical Techniques for Structural Elucidation and Mechanistic Proof in 1,3 Diethoxy 2 Fluoro 4 Iodobenzene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Assignment
The ¹H NMR spectrum of 1,3-diethoxy-2-fluoro-4-iodobenzene is expected to show distinct signals for the aromatic protons and the ethoxy groups. The aromatic region would feature two doublets, corresponding to the two protons on the benzene (B151609) ring. The proton at the C5 position, being ortho to the iodine atom and meta to the fluorine and an ethoxy group, would likely appear at a downfield chemical shift. The proton at the C6 position, situated between two electron-donating ethoxy groups (ortho and para), would be expected at a more upfield position.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-5 | 7.2 - 7.5 | d | J(H-F) ≈ 6-8 Hz |
| H-6 | 6.5 - 6.8 | d | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 1-2 Hz |
| O-CH ₂-CH₃ (at C1) | 4.0 - 4.2 | q | J(H-H) ≈ 7 Hz |
| O-CH₂-CH ₃ (at C1) | 1.3 - 1.5 | t | J(H-H) ≈ 7 Hz |
| O-CH ₂-CH₃ (at C3) | 4.0 - 4.2 | q | J(H-H) ≈ 7 Hz |
| O-CH₂-CH ₃ (at C3) | 1.3 - 1.5 | t | J(H-H) ≈ 7 Hz |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The substitution pattern can be confirmed by the number of signals and their chemical shifts, which are highly sensitive to the electronic effects of the substituents. The carbon atoms directly bonded to electronegative atoms (F, O, I) will show characteristic shifts. The carbon bearing the fluorine atom (C2) will exhibit a large one-bond C-F coupling constant. The carbons of the ethoxy groups will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 155 - 160 |
| C2 | 145 - 150 (d, ¹J(C-F) ≈ 240-260 Hz) |
| C3 | 150 - 155 |
| C4 | 90 - 95 |
| C5 | 125 - 130 |
| C6 | 105 - 110 |
| O -CH₂-CH₃ (at C1) | 64 - 66 |
| O-C H₂-CH₃ (at C1) | 14 - 16 |
| O -CH₂-CH₃ (at C3) | 64 - 66 |
| O-C H₂-CH₃ (at C3) | 14 - 16 |
Note: These are estimated values. The signal for C4, bonded to the heavy iodine atom, is expected to be significantly upfield due to the heavy atom effect.
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. rsc.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The presence of two ortho ethoxy groups and a meta iodine atom will influence the shielding of the fluorine nucleus. The signal will likely appear as a multiplet due to coupling with the aromatic protons. The chemical shift for a fluorine atom on a benzene ring typically falls in the range of -100 to -140 ppm relative to CFCl₃. For instance, the ¹⁹F NMR chemical shift of 4-fluoroiodobenzene has been reported to be around -113.8 ppm. spectrabase.com
Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship. It would also show correlations between the methylene (B1212753) and methyl protons within each ethoxy group. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the definitive assignment of the protonated aromatic carbons (C5 and C6) and the carbons of the ethoxy groups by linking them to their attached protons.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. For this compound (C₁₀H₁₂FIO₂), the molecular ion peak [M]⁺ would be expected at m/z 326. The presence of iodine would give a characteristic isotopic pattern.
The fragmentation of halogenated aromatic compounds in the mass spectrometer often involves the loss of the halogen atom or the substituent groups. nih.gov For this compound, key fragmentation pathways could include:
Loss of an ethyl radical (•CH₂CH₃) from one of the ethoxy groups to give a fragment at m/z 297.
Loss of an ethoxy radical (•OCH₂CH₃) to yield a fragment at m/z 281.
Loss of the iodine atom (•I) to give a fragment at m/z 199.
Cleavage of the C-O bond in the ethoxy group can also lead to characteristic fragments. docbrown.info
X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination and Crystal Packing
Furthermore, XRD analysis elucidates the crystal packing, which is the arrangement of molecules in the crystal lattice. This is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds involving the fluorine and oxygen atoms. Studies on related dimethoxybenzene derivatives have shown that such compounds often exhibit planar phenyl moieties stabilized by intermolecular interactions. nih.gov Understanding the crystal packing is crucial for correlating solid-state properties with molecular structure.
Spectroscopic Methods for In Situ Reaction Monitoring and Kinetic Studies
The elucidation of reaction mechanisms and the optimization of reaction conditions for processes involving this compound heavily rely on the ability to monitor reaction progress in real-time. In situ spectroscopic techniques are invaluable tools for this purpose, providing a continuous stream of data on the concentrations of reactants, intermediates, and products without the need for sampling and quenching, which can alter the reaction course. These methods allow for detailed kinetic analysis, the identification of transient species, and a deeper understanding of the factors governing reaction outcomes.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful technique for monitoring reactions involving fluorinated compounds like this compound. The fluorine atom serves as a sensitive probe, with its chemical shift being highly dependent on its electronic environment. As a reaction proceeds, the transformation of the starting material into a product will result in a change in the ¹⁹F chemical shift, allowing for the quantitative tracking of the reaction progress. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, the disappearance of the ¹⁹F signal corresponding to this compound and the appearance of a new signal for the fluorinated product can be integrated over time to determine reaction rates. azom.com
Fourier-transform infrared (FT-IR) spectroscopy is another key technique for in situ reaction monitoring, particularly for reactions involving changes in functional groups. researchgate.net By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, real-time changes in the infrared spectrum can be observed. For example, in a Grignard reaction involving this compound, the C-I bond vibration and the characteristic peaks of the aromatic ether would be monitored. The consumption of the starting material and the formation of the Grignard reagent and any subsequent products would lead to predictable changes in the IR spectrum, enabling the determination of reaction kinetics. researchgate.net
Raman spectroscopy offers a complementary vibrational spectroscopy technique that is particularly well-suited for monitoring reactions in aqueous solutions or solid-state reactions where IR spectroscopy may be less effective. irb.hrnih.gov It can be used to track changes in the molecular framework and the formation of new bonds. In the context of a Suzuki-Miyaura coupling of this compound, Raman spectroscopy could monitor the disappearance of the C-I stretching mode and the appearance of new bands associated with the newly formed biaryl product. irb.hr The ability to identify reactive intermediates, which are often unstable and cannot be isolated, is a significant advantage of in situ Raman spectroscopy. nih.gov
The data obtained from these in situ spectroscopic methods can be used to construct detailed kinetic profiles of reactions involving this compound. By plotting the concentration of reactants and products as a function of time under various conditions (e.g., temperature, catalyst loading, reactant concentrations), key kinetic parameters such as reaction order, rate constants, and activation energies can be determined. This information is crucial for understanding the reaction mechanism and for optimizing the process for efficiency and selectivity.
To illustrate the application of these techniques, the following table outlines a hypothetical kinetic study of a Suzuki-Miyaura cross-coupling reaction of this compound with a boronic acid, monitored by in situ ¹⁹F NMR.
Hypothetical In Situ ¹⁹F NMR Monitoring of a Suzuki-Miyaura Coupling Reaction
| Time (minutes) | Integral of this compound Signal | Integral of Product Signal | Conversion (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.85 | 0.15 | 15 |
| 20 | 0.68 | 0.32 | 32 |
| 30 | 0.50 | 0.50 | 50 |
| 40 | 0.35 | 0.65 | 65 |
| 50 | 0.22 | 0.78 | 78 |
| 60 | 0.12 | 0.88 | 88 |
| 70 | 0.05 | 0.95 | 95 |
| 80 | 0.01 | 0.99 | 99 |
This data allows for the calculation of the reaction rate at different time points and provides a clear picture of the reaction's progress towards completion.
Similarly, an in situ FT-IR study could be employed to monitor the progress of a reaction, as illustrated in the table below for a hypothetical reaction where a specific vibrational band of the starting material is monitored.
Hypothetical In Situ FT-IR Monitoring of a Reaction
| Time (minutes) | Absorbance at Characteristic Wavenumber (cm⁻¹) | Reactant Concentration (M) |
|---|---|---|
| 0 | 0.950 | 0.100 |
| 5 | 0.807 | 0.085 |
| 10 | 0.684 | 0.072 |
| 15 | 0.579 | 0.061 |
| 20 | 0.489 | 0.051 |
| 25 | 0.413 | 0.043 |
| 30 | 0.349 | 0.037 |
Such detailed, real-time data is instrumental in building robust kinetic models and gaining a comprehensive understanding of the chemical transformations of this compound.
Future Perspectives and Emerging Trends in 1,3 Diethoxy 2 Fluoro 4 Iodobenzene Research
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in 1,3-diethoxy-2-fluoro-4-iodobenzene is a key area for future exploration. The development of novel catalytic systems is paramount to achieving greater control over reactions involving this substrate. Researchers are expected to focus on designing catalysts that can selectively activate one halogen over the other, enabling stepwise and site-specific modifications.
Advances in transition-metal catalysis, particularly with metals like palladium, copper, and nickel, will likely lead to milder and more efficient cross-coupling reactions. The design of sophisticated ligands will play a crucial role in tuning the catalyst's activity and selectivity, allowing for the formation of complex carbon-carbon and carbon-heteroatom bonds with high precision. Furthermore, the exploration of photoredox catalysis could offer new pathways for the functionalization of this compound under ambient conditions, providing a greener alternative to traditional methods.
Expanding the Scope of C-F and C-I Bond Functionalization Reactions
The distinct electronic properties of the C-F and C-I bonds offer a rich playground for synthetic chemists. Future research will undoubtedly delve deeper into expanding the repertoire of reactions that can selectively target these functionalities.
For the C-I bond, efforts will likely concentrate on developing novel coupling partners and reaction conditions for well-established transformations like Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This will enable the introduction of a wider array of functional groups at the 4-position of the benzene (B151609) ring.
The functionalization of the typically inert C-F bond presents a more significant challenge and, therefore, a greater opportunity for innovation. The development of methods for the selective cleavage and transformation of the C-F bond in the presence of the more reactive C-I bond would be a major breakthrough. This could involve the use of strong Lewis acids, transition-metal complexes capable of oxidative addition into the C-F bond, or novel defluorinative functionalization strategies.
Table 1: Potential Functionalization Strategies for this compound
| Bond | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group |
| C-I | Suzuki Coupling | Palladium catalyst, Boronic acids | Aryl, Heteroaryl, Alkyl |
| C-I | Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkynes | Alkynyl |
| C-I | Buchwald-Hartwig Amination | Palladium catalyst, Amines | Amino |
| C-F | Nucleophilic Aromatic Substitution | Strong nucleophiles, High temperatures | Varies with nucleophile |
| C-F | Reductive Defluorination | Transition metal hydrides | Hydrogen |
Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis
The adoption of flow chemistry and continuous processing technologies is set to revolutionize the synthesis of this compound and its derivatives. These technologies offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, on-demand synthesis.
Computational-Guided Discovery of New Reactions and Derivatization Strategies
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. In the context of this compound, these in silico methods can be employed to predict its reactivity, explore potential reaction mechanisms, and design novel derivatization strategies.
Density functional theory (DFT) calculations can provide valuable insights into the electronic structure and bond energies of the molecule, helping to rationalize its reactivity and guide the development of new synthetic methods. Machine learning algorithms, trained on large datasets of chemical reactions, could be used to predict the outcomes of reactions involving this substrate and even propose novel, high-yielding synthetic routes. This synergy between computational and experimental chemistry will accelerate the discovery of new applications for this compound.
Exploration of New Applications for Complex Molecules Derived from this compound
The true value of this compound lies in its potential as a scaffold for the synthesis of more complex and functional molecules. The strategic functionalization of its C-I and C-F bonds, guided by the advancements mentioned above, will open doors to new applications in various fields.
In medicinal chemistry, derivatives of this compound could serve as key intermediates in the synthesis of novel pharmaceuticals. The presence of fluorine is a common feature in many modern drugs, as it can enhance metabolic stability and binding affinity. In materials science, the incorporation of this fluorinated and iodinated building block into polymers or organic electronic materials could lead to materials with unique optical, electronic, or thermal properties. The continued exploration of these and other potential applications will be a major driving force in the future research of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
